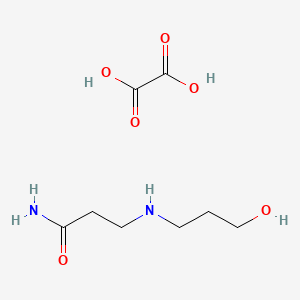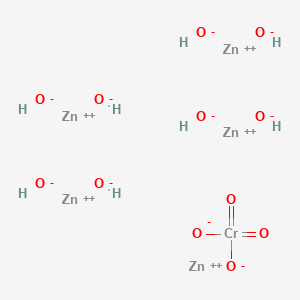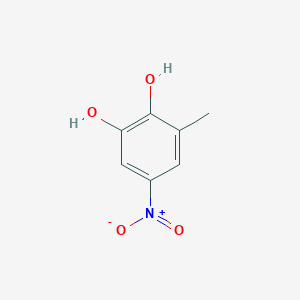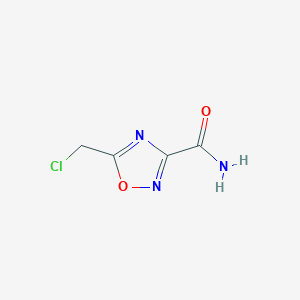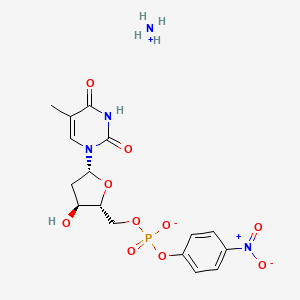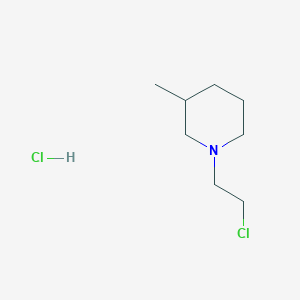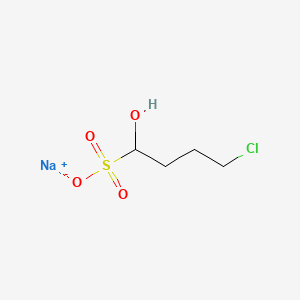
Sodium 4-chloro-1-hydroxybutane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-chloro-1-hydroxybutane-1-sulfonate: is an organic compound with the molecular formula C4H8ClNaO4S and a molecular weight of 210.61 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
作用机制
Target of Action
Sodium 4-chloro-1-hydroxybutane-1-sulfonate is a chemical compound used in the synthesis of various pharmaceutical agents The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known to be used in the synthesis of novel tetrahydro-β-carboline derivatives, which are studied for their antitumor activity as ksp inhibitors . The exact interaction of this compound with its targets and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
It is used in the synthesis of compounds that inhibit KSP, a protein involved in cell division The downstream effects of this inhibition are likely to impact cell proliferation, particularly in cancer cells
Result of Action
As a precursor in the synthesis of KSP inhibitors, it may contribute to the inhibition of cell division, particularly in cancer cells
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided
生化分析
Biochemical Properties
Sodium 4-chloro-1-hydroxybutane-1-sulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to synthesize and study antitumor activity of novel tetrahydro-β-carboline derivatives as KSP inhibitors . The compound’s interactions with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for its use in research and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing the use of the compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects and can have toxic or adverse effects at high doses. These dosage-dependent effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s distribution and its effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions:
Synthesis from 1-chloro-4-hydroxybutane sulfonic acid: The compound can be synthesized by reacting 1-chloro-4-hydroxybutane sulfonic acid with a base such as sodium hydroxide.
Neutralization: The resulting 4-chloro-1-hydroxybutane sulfonic acid is then neutralized using sodium ions to form the sodium salt.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Substitution Reactions: Sodium 4-chloro-1-hydroxybutane-1-sulfonate can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Major Products:
- The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can produce 4-hydroxybutane-1-sulfonate .
科学研究应用
Chemistry:
Buffering Agent: Sodium 4-chloro-1-hydroxybutane-1-sulfonate is used as a buffering agent in biochemical and molecular biology experiments due to its stable pH properties.
Electrophoresis: It is used as a buffer in protein and nucleic acid electrophoresis.
Biology and Medicine:
Antitumor Research: The compound is used to synthesize and study antitumor activity of novel tetrahydro-β-carboline derivatives as KSP inhibitors.
Industry:
相似化合物的比较
- Sodium 4-chloro-1-hydroxybutane sulfonate
- Sodium 4-chloro-1-hydroxybutane-1-sulfonate
Uniqueness:
- This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its stable pH properties make it particularly useful as a buffering agent in biochemical experiments .
属性
CAS 编号 |
54322-20-2 |
|---|---|
分子式 |
C4H9ClNaO4S |
分子量 |
211.62 g/mol |
IUPAC 名称 |
sodium;4-chloro-1-hydroxybutane-1-sulfonate |
InChI |
InChI=1S/C4H9ClO4S.Na/c5-3-1-2-4(6)10(7,8)9;/h4,6H,1-3H2,(H,7,8,9); |
InChI 键 |
YCJHDACSGJKCFI-UHFFFAOYSA-N |
SMILES |
C(CC(O)S(=O)(=O)[O-])CCl.[Na+] |
规范 SMILES |
C(CC(O)S(=O)(=O)O)CCl.[Na] |
| 54322-20-2 | |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


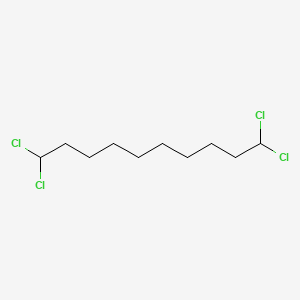
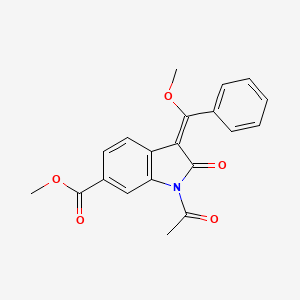
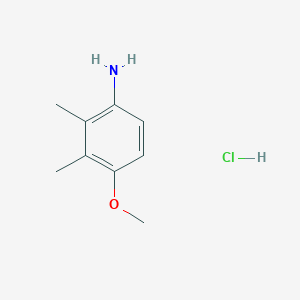
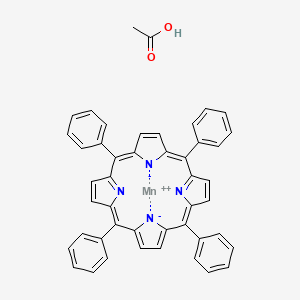
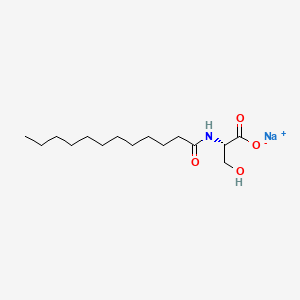
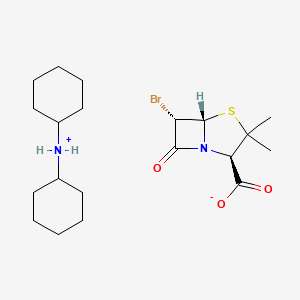
![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)
![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)
